Cas no 2227705-76-0 (rac-(3R,4S)-4-(4-bromo-1,3-thiazol-5-yl)oxolan-3-ol)

Technical Introduction: rac-(3R,4S)-4-(4-bromo-1,3-thiazol-5-yl)oxolan-3-ol is a chiral heterocyclic compound featuring a brominated thiazole moiety fused with an oxolane (tetrahydrofuran) ring. The presence of both bromine and hydroxyl functional groups enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The stereochemistry at the 3- and 4-positions (R,S) offers versatility in asymmetric synthesis, enabling precise control over downstream reactions. Its structural rigidity and electron-rich thiazole ring contribute to its utility in cross-coupling reactions and as a scaffold for bioactive molecule development. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
rac-(3R,4S)-4-(4-bromo-1,3-thiazol-5-yl)oxolan-3-ol structure
2227705-76-0 structure
Product Name:rac-(3R,4S)-4-(4-bromo-1,3-thiazol-5-yl)oxolan-3-ol
CAS No:2227705-76-0
MF:C7H8BrNO2S
MW:250.112919807434
CID:6118873
PubChem ID:165786002
Update Time:2025-06-08

rac-(3R,4S)-4-(4-bromo-1,3-thiazol-5-yl)oxolan-3-ol Chemical and Physical Properties

Names and Identifiers

    • rac-(3R,4S)-4-(4-bromo-1,3-thiazol-5-yl)oxolan-3-ol
    • EN300-1624995
    • 2227705-76-0
    • Inchi: 1S/C7H8BrNO2S/c8-7-6(12-3-9-7)4-1-11-2-5(4)10/h3-5,10H,1-2H2/t4-,5-/m1/s1
    • InChI Key: ZFFJMIDJPNSMOQ-RFZPGFLSSA-N
    • SMILES: BrC1=C([C@@H]2COC[C@H]2O)SC=N1

Computed Properties

  • Exact Mass: 248.94591g/mol
  • Monoisotopic Mass: 248.94591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 70.6Ų

rac-(3R,4S)-4-(4-bromo-1,3-thiazol-5-yl)oxolan-3-ol Pricemore >>

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Additional information on rac-(3R,4S)-4-(4-bromo-1,3-thiazol-5-yl)oxolan-3-ol

Introduction to Rac-(3R,4S)-4-(4-bromo-1,3-thiazol-5-yl)oxolan-3-ol and Its Significance in Modern Chemical Biology

Rac-(3R,4S-4-(4-bromo-1,3-thiazol-5-yl)oxolan-3-ol) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, identified by its CAS number CAS no. 2227705-76-0, represents a promising candidate for further exploration in drug discovery and therapeutic applications.

The molecular architecture of Rac-(3R,4S-4-(4-bromo-1,3-thiazol-5-yl)oxolan-3-ol) incorporates a combination of functional groups that make it particularly interesting for biochemical interactions. The presence of a bromo-substituted thiazole ring and an oxolan moiety contributes to its potential as a bioactive molecule. These structural elements are known to exhibit diverse pharmacological effects, making this compound a valuable subject of study in medicinal chemistry.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. Rac-(3R,4S-4-(4-bromo-1,3-thiazol-5-yl)oxlan-3-ol) has been identified as a potential lead compound due to its ability to interact with specific biological targets. This interaction is critical for understanding its mechanism of action and for developing it into a therapeutic agent.

The synthesis of Rac-(3R,4S-4-(4-bromo-1,3-thiazol-5-yl)oxlan-3-ol involves intricate chemical transformations that highlight the expertise required in organic synthesis. The process typically involves the construction of the oxolan ring and the introduction of the bromo-substituted thiazole moiety. These steps require precise control over reaction conditions to ensure high yield and purity. The synthesis strategy also emphasizes the importance of stereochemical control, which is crucial for maintaining the specific stereochemistry of the compound.

The significance of Rac-(3R,4S-4-(4-bromo-1,3-thiazol-5-yl)oxlan-3-ol is further underscored by its potential applications in drug discovery. The compound's unique structure allows it to interact with biological targets in ways that may not be achievable with more conventional molecules. This has led to its investigation as a potential therapeutic agent for various conditions, including inflammatory diseases and neurological disorders.

Recent research has begun to explore the pharmacological properties of Rac-(3R,4S-4-(4-bromo-1,3-thiazol-5-yi))oxlan)-3iol). Studies have shown that this compound exhibits promising activity in preclinical models, suggesting its potential as a lead for further development. The interactions between this compound and biological targets have been studied using various spectroscopic and computational methods, providing valuable insights into its mechanism of action.

The development of Rac-(3R,4S-4-(4-bromo-l , 3-thiazol - 5 - yl b > ) ox lan - 3 - ol ) also highlights the importance of interdisciplinary collaboration in chemical biology. The integration of synthetic chemistry, computational modeling, and biological assays has been crucial for understanding the compound's properties and potential applications. This collaborative approach ensures that the development process is both efficient and effective.

In conclusion, Rac-(3R , 4 S b > - 4 - ( < b > 4 - bro m o - l , 3 - thia z ol - 5 - yl b > ) ox lan - 3 - o l ) represents a significant advancement in the field of chemical biology. Its unique structure and promising pharmacological properties make it a valuable candidate for further research and development. As our understanding of biological systems continues to grow , compounds like this one will play an increasingly important role in the discovery and development of new therapies.

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